An In-Depth Technical Guide to 4,6-Dimethoxypyridine-3-boronic Acid: Properties and Applications
An In-Depth Technical Guide to 4,6-Dimethoxypyridine-3-boronic Acid: Properties and Applications
Introduction: The Strategic Value of Pyridine Boronic Acids in Modern Synthesis
In the landscape of contemporary drug discovery and materials science, heterocyclic scaffolds are paramount. Among these, the pyridine ring is a privileged structure, present in numerous FDA-approved pharmaceuticals.[1] The functionalization of this ring system is a critical task for medicinal chemists, and the advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, has revolutionized this field.[1]
Boronic acids and their derivatives have emerged as indispensable reagents for these transformations due to their general stability, low toxicity, and high functional group tolerance.[2] Pyridinylboronic acids, specifically, serve as key building blocks for introducing the pyridine moiety into complex molecular architectures. This guide focuses on the chemical properties and synthetic utility of a specific, highly functionalized reagent: 4,6-Dimethoxypyridine-3-boronic acid . The strategic placement of the boronic acid group at the 3-position, flanked by electron-donating methoxy groups at the 4- and 6-positions, provides a unique electronic profile that influences its reactivity and makes it a valuable tool for researchers in synthetic and medicinal chemistry.
PART 1: Core Chemical & Physical Properties
4,6-Dimethoxypyridine-3-boronic acid is a specialized heterocyclic building block. While comprehensive peer-reviewed data on this specific isomer is limited, its fundamental properties can be established from supplier data and comparison with related analogues.
Table 1: Key Identifiers and Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 915021-19-1 | [3][4][5][6] |
| Molecular Formula | C₇H₁₀BNO₄ | [3][6] |
| Molecular Weight | 182.97 g/mol | [3][5] |
| IUPAC Name | (4,6-dimethoxypyridin-3-yl)boronic acid | [3] |
| Appearance | White to off-white solid/powder | General observation |
| Purity | Typically ≥97% | [7] |
| Storage | Store at 2-8°C under an inert, dry atmosphere. Moisture sensitive. |
Note: Some properties, like melting point and detailed solubility, are not consistently reported for this specific isomer. Researchers should refer to the certificate of analysis from their specific supplier.
Stability and Handling Considerations:
Pyridinylboronic acids exhibit variable stability. Generally, 3- and 4-pyridinylboronic acids are more stable than their 2-pyridinyl counterparts, which are notoriously prone to protodeboronation (cleavage of the C-B bond).[8] The electron-donating methoxy groups on 4,6-dimethoxypyridine-3-boronic acid are expected to increase the electron density of the pyridine ring, which can influence both its reactivity in coupling reactions and its stability.
From a handling perspective, boronic acids are sensitive to moisture and should be stored in a desiccator or under an inert atmosphere (e.g., argon or nitrogen). Dimerization or trimerization to form boroxines (cyclic anhydrides) can occur upon dehydration, which can affect reactivity but is often reversible under reaction conditions.[9]
PART 2: Reactivity and Synthetic Applications: The Suzuki-Miyaura Cross-Coupling Reaction
The primary utility of 4,6-dimethoxypyridine-3-boronic acid lies in its function as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forges a new carbon-carbon bond between the pyridine ring (at the C3 position) and an aryl, heteroaryl, or vinyl halide/pseudohalide.[1][2]
Mechanism and the Role of Substituents:
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the organic group is transferred from boron to the palladium center, is often rate-limiting and requires activation of the boronic acid with a base.[2]
The two methoxy groups at the 4- and 6-positions are powerful electron-donating groups. This has two important consequences:
-
Increased Nucleophilicity: The increased electron density on the pyridine ring can facilitate the transmetalation step, potentially allowing for milder reaction conditions compared to electron-deficient pyridinylboronic acids.
-
Regiochemical Control: The boronic acid at the 3-position provides a defined point of connection, allowing for the precise and unambiguous synthesis of 3-substituted 4,6-dimethoxypyridine derivatives.
The workflow below illustrates the central role of this reagent in synthesizing complex biaryl structures.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol:
While a specific protocol for 4,6-dimethoxypyridine-3-boronic acid is not widely published, the following general procedure for heteroaryl boronic acids serves as a robust and validated starting point for optimization.[10][11]
Objective: To couple 4,6-dimethoxypyridine-3-boronic acid with a generic aryl bromide.
Materials:
-
4,6-Dimethoxypyridine-3-boronic acid (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Palladium(II) Acetate (Pd(OAc)₂, 2-5 mol%)
-
SPhos (4-10 mol%) or similar phosphine ligand
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃), dried (2-3 equivalents)
-
Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, or THF/Water mixture)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add the aryl bromide (e.g., 0.5 mmol), 4,6-dimethoxypyridine-3-boronic acid (0.6 mmol), base (1.0-1.5 mmol), palladium catalyst, and ligand under an inert atmosphere (Argon or Nitrogen).
-
Causality: An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) active catalyst. The boronic acid is used in slight excess to drive the reaction to completion and account for any potential homocoupling or decomposition.
-
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., 5 mL) via syringe. If using a biphasic system like Toluene/Water, ensure both solvents are thoroughly degassed.
-
Causality: Degassing the solvent removes dissolved oxygen, further protecting the catalyst. The choice of solvent and base is crucial and often substrate-dependent; a screening may be necessary for optimal results.
-
-
Reaction Execution: Seal the vessel and heat the reaction mixture with vigorous stirring in a preheated oil bath (typically 80-110 °C) for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Causality: Heat provides the necessary activation energy for the catalytic cycle. Monitoring ensures the reaction is stopped upon completion, preventing potential byproduct formation from prolonged heating.
-
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 3-aryl-4,6-dimethoxypyridine.
-
Self-Validation: The purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry to validate the success of the protocol.
-
PART 3: Safety and Handling
As with any chemical reagent, proper safety protocols must be observed when handling 4,6-dimethoxypyridine-3-boronic acid. The following information is based on data for the closely related and structurally similar 2,6-dimethoxypyridine-3-boronic acid and should be treated as a reliable guideline.
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement |
| Hazard | H315 | Causes skin irritation. |
| H319 | Causes serious eye irritation. | |
| Precaution | P264 | Wash hands and exposed skin thoroughly after handling. |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Personal Protective Equipment (PPE) and Engineering Controls:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is mandatory.
-
Respiratory Protection: For fine powders, a dust mask or respirator (e.g., N95) may be appropriate to avoid inhalation.
Conclusion
4,6-Dimethoxypyridine-3-boronic acid is a valuable, specialized reagent for organic synthesis. Its key strength lies in its application as a building block in Suzuki-Miyaura cross-coupling reactions, enabling the direct and regioselective installation of an electron-rich dimethoxy-substituted pyridine moiety. This functionality is of high interest to researchers in drug discovery and materials science seeking to modulate the electronic and steric properties of target molecules. While detailed characterization data for this specific isomer is not abundant in public literature, its behavior can be reliably predicted based on established principles of heteroaryl boronic acid chemistry, making it a powerful tool for the synthesis of complex, functionalized heterocycles.
References
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ChemWhat. 4,6-Dimethoxypyridine-3-boronic acid CAS#: 915021-19-1. [Link]
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Arkat USA. Recent progress in the synthesis of pyridinylboronic acids and esters. [Link]
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American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. [Link]
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National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
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Royal Society of Chemistry. Tautomeric equilibria and binding selectivity of pyridineboronic acids. [Link]
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American Chemical Society. A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters. [Link]
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National Institutes of Health. A General Solution for the 2-Pyridyl Problem. [Link]
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ResearchGate. Cations brought together by hydrogen bonds: The protonated pyridine-boronic acid dimer explained. [Link]
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National Institutes of Health. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. [Link]
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ResearchGate. Suzuki-Miyaura cross-coupling reaction of heteroaryl boronic acids with 1a. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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PubChem. (5,6-Dimethoxypyridin-3-yl)boronic acid. [Link]
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Organic Syntheses. SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE. [Link]
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